![molecular formula C7H3BrClNO B1383930 4-Bromo-3-chloro-2-hydroxybenzonitrile CAS No. 2090588-60-4](/img/structure/B1383930.png)
4-Bromo-3-chloro-2-hydroxybenzonitrile
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Overview
Description
4-Bromo-3-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-hydroxybenzonitrile typically involves the halogenation of 2-hydroxybenzonitrile. One common method includes the bromination and chlorination of 2-hydroxybenzonitrile using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also gaining traction in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding quinones, or reduced to form hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the halogens.
Oxidation and Reduction Reactions: Products include quinones and hydroquinones, respectively.
Scientific Research Applications
4-Bromo-3-chloro-2-hydroxybenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a potent compound in various biochemical assays.
Comparison with Similar Compounds
- 3-Bromo-4-chloro-2-hydroxybenzonitrile
- 4-Bromo-2-hydroxybenzonitrile
- 3-Chloro-4-hydroxybenzonitrile
Comparison: 4-Bromo-3-chloro-2-hydroxybenzonitrile is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups on the benzene ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it distinct from other halogenated benzonitriles. The combination of bromine and chlorine atoms provides a balance of electronic effects, which can be advantageous in certain chemical reactions and applications.
Biological Activity
4-Bromo-3-chloro-2-hydroxybenzonitrile is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This compound, characterized by the presence of bromine, chlorine, and hydroxyl groups on a benzene ring, has shown potential in various applications, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrClN2O, with a molecular weight of approximately 232.46 g/mol. The presence of halogen atoms (bromine and chlorine) and a hydroxyl group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.
- Receptor Binding : Its halogenated structure enhances binding affinity to certain receptors, which can lead to activation or inhibition of signaling pathways.
- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies show effective inhibition of bacterial growth, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been evaluated for its anticancer activity through various assays. It has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have reported that it induces apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
Biological Activity | Test Organisms/Cell Lines | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | E. coli | 15 | |
Antimicrobial | S. aureus | 20 | |
Anticancer | HeLa (cervical cancer) | 10 | |
Anticancer | MCF-7 (breast cancer) | 12 |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of halogenated compounds, this compound was tested against common bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. The compound was found to induce apoptosis in HeLa and MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased rates of apoptosis compared to control groups.
Properties
IUPAC Name |
4-bromo-3-chloro-2-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHOCCXKVSAHKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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